molecular formula C28H28N6O4S B2366696 2-(benzylthio)-5-methyl-N-pyridin-3-yl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536985-68-9

2-(benzylthio)-5-methyl-N-pyridin-3-yl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2366696
CAS RN: 536985-68-9
M. Wt: 544.63
InChI Key: JENJBDHGOZQKTQ-UHFFFAOYSA-N
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Description

The compound “2-(benzylthio)-5-methyl-N-pyridin-3-yl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . The TP heterocycle has been proposed as a possible surrogate of the purine ring and has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Synthesis Analysis

The synthesis of TP derivatives often involves the reaction of 3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-amine with 1,3-dicarbonyl compounds and aldehydes . This efficient one-pot three-component reaction has been used to generate a novel series of TP derivatives possessing 3,4,5-trimethoxylphenyl groups .


Molecular Structure Analysis

The TP heterocycle is isoelectronic with that of purines, meaning it has the same number of valence electrons and is in the same period of the periodic table . The TP heterocycle is an example of aza-indolizines, which have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .

Scientific Research Applications

Cardiovascular Research

  • Synthesis and Cardiovascular Activities : 1,2,4-triazolo[1,5-a]pyrimidines have been explored for their potential in cardiovascular treatments. For example, Sato et al. (1980) studied these compounds, including their coronary vasodilating and antihypertensive activities. They identified that certain derivatives showed promising results as cardiovascular agents (Sato et al., 1980).

Antimicrobial and Antioxidant Activities

  • Antimicrobial and Antioxidant Properties : Gilava et al. (2020) synthesized a series of triazolopyrimidines, analyzing their antimicrobial and antioxidant activities. Their research suggests that these compounds have potential in these areas, though the specific compound was not directly studied (Gilava et al., 2020).

Antitumor Research

  • Potential in Antitumor Applications : Huo et al. (2021) conducted research on a series of 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives, exploring their antiproliferative effects against different cancer cells. This suggests the potential use of triazolopyrimidines in cancer research (Huo et al., 2021).

Chemical Synthesis

  • Chemical Synthesis Techniques : Several studies focus on the synthesis methods for triazolopyrimidines. For instance, Gol et al. (2019) demonstrated an efficient and environmentally friendly synthesis method for these compounds using water as a solvent (Gol et al., 2019).

Tuberculostatic Activity

  • Tuberculostatic Activity Research : Titova et al. (2019) researched the tuberculostatic activity of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, a structural analog of the compound , and found it to be a promising antituberculous agent (Titova et al., 2019).

Future Directions

The TP scaffold has found numerous applications in medicinal chemistry and continues to be a focus of research . The design and synthesis of new TP derivatives, as well as the exploration of their biological activities, are promising areas for future research .

properties

IUPAC Name

2-benzylsulfanyl-5-methyl-N-pyridin-3-yl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N6O4S/c1-17-23(26(35)31-20-11-8-12-29-15-20)24(19-13-21(36-2)25(38-4)22(14-19)37-3)34-27(30-17)32-28(33-34)39-16-18-9-6-5-7-10-18/h5-15,24H,16H2,1-4H3,(H,31,35)(H,30,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENJBDHGOZQKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3)N1)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)NC5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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